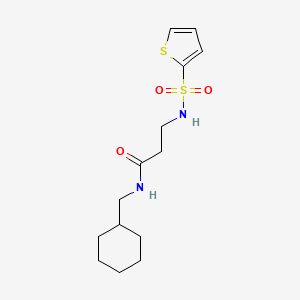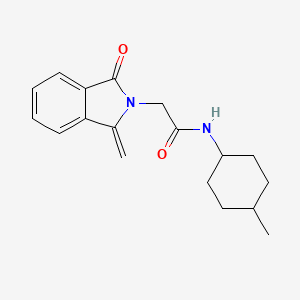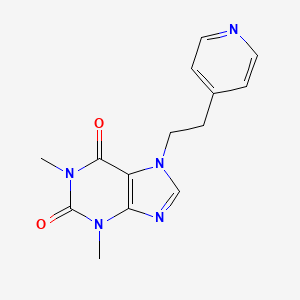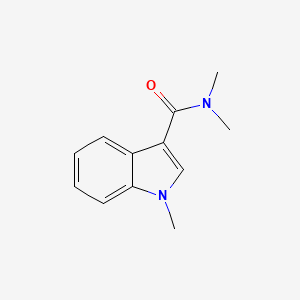
N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide, also known as CTSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex process that involves several steps, and it has been found to have unique biochemical and physiological effects.
科学研究应用
N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide has been found to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and inflammation. This compound has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, this compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. This inhibition results in a decrease in the production of certain inflammatory mediators, which may contribute to the compound's anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to have several unique biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. This compound has also been found to have antidiabetic effects, which may be due to its ability to increase insulin sensitivity in the body. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide for lab experiments is its high solubility in organic solvents, which makes it easy to work with in the laboratory. However, one limitation of this compound is its relatively complex synthesis process, which may make it difficult to produce in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which may make it challenging to design experiments that investigate its effects on specific biological pathways.
未来方向
There are several future directions for research on N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide. One potential area of focus is the development of new synthetic methods that can produce this compound in larger quantities and with higher purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on specific biological pathways. Finally, this compound may have potential applications in the development of new drugs for the treatment of various diseases, and further research is needed to explore these possibilities.
合成方法
The synthesis of N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide involves several steps, including the reaction of 3-aminopropanoic acid with cyclohexylmethyl bromide, followed by the reaction of the resulting compound with thionyl chloride and thiophene-2-sulfonyl chloride. The final product is obtained through the reaction of the intermediate compound with sodium methoxide. This process results in the formation of a white crystalline powder that is highly soluble in organic solvents.
属性
IUPAC Name |
N-(cyclohexylmethyl)-3-(thiophen-2-ylsulfonylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c17-13(15-11-12-5-2-1-3-6-12)8-9-16-21(18,19)14-7-4-10-20-14/h4,7,10,12,16H,1-3,5-6,8-9,11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXWLHUVUXOWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CCNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)







![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)



